molecular formula C12H17N5O4 B11490806 1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide

1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B11490806
M. Wt: 295.29 g/mol
InChI Key: FNPKDXZACQJZRO-UHFFFAOYSA-N
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Description

1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide is a complex organic compound with the molecular formula C12H17N5O4. This compound features a pyrazole ring substituted with a methyl and nitro group, linked to a piperidine ring via an acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine: Contains a piperazine ring instead of a piperidine ring.

    1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine: Features a morpholine ring instead of a piperidine ring.

Uniqueness

1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the piperidine ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

1-[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C12H17N5O4/c1-8-6-10(17(20)21)14-16(8)7-11(18)15-4-2-9(3-5-15)12(13)19/h6,9H,2-5,7H2,1H3,(H2,13,19)

InChI Key

FNPKDXZACQJZRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCC(CC2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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